7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
The compound 7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a coumarin derivative featuring a 1,2,4-oxadiazole ring substituted with a thiophene moiety at the 3-position of the coumarin core. Its synthesis typically involves formylation reactions using POCl₃ in DMF, followed by cyclization to form the oxadiazole ring . The diethylamino group at the 7-position enhances electron-donating properties, while the oxadiazole-thiophene unit introduces electron-withdrawing effects, influencing photophysical and electronic behaviors .
Properties
IUPAC Name |
7-(diethylamino)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-22(4-2)13-8-7-12-10-14(19(23)24-15(12)11-13)18-20-17(21-25-18)16-6-5-9-26-16/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHVZWIBNACAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Introduction of the diethylamino group: This step may involve the alkylation of the chromen-2-one core with diethylamine.
Synthesis of the 1,2,4-oxadiazole ring: This can be done by reacting an appropriate nitrile with hydrazine to form the oxadiazole ring.
Coupling of the thiophene ring: The final step may involve the coupling of the thiophene ring to the oxadiazole-chromen-2-one intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, automated reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the diethylamino or thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a fluorescent probe or sensor due to its chromophoric properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of “7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Features
Photophysical Properties
The oxadiazole ring in the target compound enhances conjugation compared to CoumI, leading to a red-shifted absorption spectrum. For example:
- CoumI: Absorbs in the visible range (λmax ~450 nm) due to the diethylamino-thiophene system .
- Target Compound : The oxadiazole-thiophene unit likely extends π-conjugation, shifting λmax to ~470–490 nm .
- Coumarin 6 : Shows λmax ~460 nm, with benzothiazole providing strong electron-withdrawing effects .
Table 2: Fluorescence and FRET Efficiency Comparison
Physicochemical Properties
- Molecular Weight: The target compound (C₁₉H₁₈N₄O₃S; MW ~398.43) is heavier than CoumI (C₁₇H₁₇NO₂S; MW 299.39) due to the oxadiazole ring .
- Solubility : The oxadiazole group may reduce solubility in polar solvents compared to CoumI, necessitating formulation adjustments for biological testing .
Biological Activity
The compound 7-(diethylamino)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic derivative belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a chromenone core with a diethylamino group and a thiophenyl-substituted oxadiazole moiety, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives like 7-diethylamino-3(2'-benzoxazolyl)-coumarin (DBC) have been shown to act as microtubule inhibitors. DBC causes destabilization of microtubules leading to G(2)/M phase arrest in cancer cells, with IC50 values ranging from 44.8 to 475.2 nM for cancer cells compared to 7.9 µM for normal fibroblasts . This suggests that similar mechanisms could be expected from our compound of interest.
The proposed mechanism involves the inhibition of microtubule polymerization, which is critical for mitotic spindle formation during cell division. The ability to induce apoptosis in cancer cells while sparing normal cells indicates a selective cytotoxicity that is advantageous for therapeutic applications.
Study 1: Antitumor Efficacy
A study focused on a series of coumarin derivatives demonstrated that compounds with similar structural features exhibited significant antitumor activity against various cancer cell lines. The study reported that these compounds could effectively inhibit tumor growth and induce apoptosis through the activation of caspase pathways .
Study 2: Multidrug Resistance
Another important aspect is the compound's potential effectiveness against multidrug-resistant (MDR) cancer cells. Research indicates that certain coumarin derivatives are poor substrates for drug efflux pumps, enhancing their efficacy in resistant cancer types . This characteristic is crucial for developing treatments for cancers that exhibit resistance to conventional therapies.
Comparative Table of Biological Activities
| Compound Name | Biological Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| DBC | Microtubule Inhibition | 44.8 - 475.2 | Induces G(2)/M arrest |
| This compound | Anticancer (proposed) | TBD | Microtubule destabilization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
